(S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid
Overview
Description
Mechanism of Action
Target of Action
Histidylleucine primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.
Pharmacokinetics
It is metabolized by enzymes like ACE and excreted through the kidneys .
Result of Action
The primary result of histidylleucine’s action is the formation of angiotensin II from angiotensin I . This leads to vasoconstriction, or the narrowing of blood vessels, which subsequently increases blood pressure.
Biochemical Analysis
Biochemical Properties
Histidylleucine plays a role in the study of binding of metals such as copper, nickel, and zinc This suggests that it interacts with enzymes, proteins, and other biomolecules involved in metal binding
Molecular Mechanism
It is known to be involved in the binding of metals such as copper, nickel, and zinc , which suggests it may interact with biomolecules involved in metal binding This could potentially lead to changes in gene expression or enzyme activity
Metabolic Pathways
Histidylleucine is an incomplete breakdown product of protein digestion or protein catabolism This suggests that it is involved in the metabolic pathways related to protein digestion and the breakdown of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing (4?-Hydroxy)phenoxybenzoic Acid involves the reaction of phenol with sodium hydroxide in water to form sodium phenate. This is then reacted with para-chlorobenzoic acid in tetralin at 150°C for 10 hours . Another method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant under the catalytic reaction of polyethylene glycol (PEG)-400 .
Industrial Production Methods
In industrial settings, the preparation of (4?-Hydroxy)phenoxybenzoic Acid can involve the use of diphenyl ether and dichloromethane in the presence of anhydrous aluminum trichloride. The mixture is stirred and heated, followed by the addition of acetic anhydride . This method is energy-saving and environmentally friendly due to the reuse of dichloromethane through distillation .
Chemical Reactions Analysis
Types of Reactions
(4?-Hydroxy)phenoxybenzoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, polyethylene glycol (PEG)-400.
Esterification: Alcohols, acid catalysts.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Esterification: 4-hydroxybenzoate esters.
Scientific Research Applications
(4?-Hydroxy)phenoxybenzoic Acid is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of other chemical compounds.
Biology: Studying the metabolism of pyrethroid insecticides.
Medicine: Investigating its potential effects on various biological pathways.
Industry: Used in the production of high-temperature-resistant materials and ester liquid crystals.
Comparison with Similar Compounds
Similar Compounds
- Salicylic Acid
- p-Hydroxybenzoic Acid
- Protocatechuic Acid
- Gentisic Acid
- 3,5-Dihydroxybenzoic Acid
- Pyrocatechuic Acid
- Vanillic Acid
- Syringic Acid
- Gallic Acid
- Ellagic Acid
Uniqueness
(4?-Hydroxy)phenoxybenzoic Acid is unique due to its specific structure and its role as a metabolite of pyrethroid insecticides. This gives it distinct properties and applications compared to other hydroxybenzoic acids .
Properties
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-7(2)3-10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKFJORZBJVNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998847 | |
Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7763-65-7 | |
Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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